molecular formula C8H6Cl2N4 B3028143 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-84-1

5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3028143
CAS No.: 1630906-84-1
M. Wt: 229.06
InChI Key: DHOPBSQPTHVAKG-UHFFFAOYSA-N
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Description

5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C8H6Cl2N4 and its molecular weight is 229.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition

5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine has been explored for its potential as a kinase inhibitor. A study by Havlícek et al. (2015) discussed the formation of a novel heteroaromatic compound during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, which was further modified to yield an analogue of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).

Anticancer Potential

Pyrazolo[4,3-d]pyrimidines, a family to which this compound belongs, have demonstrated significant anticancer potential. Arias-Gómez et al. (2021) highlighted the enzymatic inhibitory activity and anticancer potential of these compounds, underlining their significance in drug design (Arias-Gómez et al., 2021).

Pharmaceutical Synthesis

This compound has been a key focus in pharmaceutical synthesis. Upadhya et al. (1986) discussed the synthesis of related pyrazolo[4,3-d]pyrimidine ribonucleosides, demonstrating the compound’s relevance in creating pharmaceutical agents (Upadhya et al., 1986).

Heterocyclic Chemistry

The compound is also important in heterocyclic chemistry. Sambaiah et al. (2019) described a new synthesis of pyrazolo[4,3-d]pyrimidines, demonstrating the compound's role in advancing this field (Sambaiah et al., 2019).

Properties

IUPAC Name

5,7-dichloro-2-cyclopropylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-7-6-5(11-8(10)12-7)3-14(13-6)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOPBSQPTHVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C3C(=N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204470
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-84-1
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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